1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromeno-pyrrole core with hydroxy, methoxy, and morpholinyl substituents, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Pictet-Spengler cyclization, which forms the chromeno-pyrrole core. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using high-purity reagents, efficient catalysts, and advanced purification techniques to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromeno-pyrrole core can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy and morpholinyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.
Scientific Research Applications
1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: A related compound with a similar core structure but different substituents.
2-hydroxy-4-methoxybenzophenone: Another compound with hydroxy and methoxy groups, but with a different core structure.
Uniqueness
1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a chromeno-pyrrole core with hydroxy, methoxy, and morpholinyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H28N2O6 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H28N2O6/c1-16-4-7-20-18(14-16)24(30)22-23(17-5-6-19(29)21(15-17)32-2)28(26(31)25(22)34-20)9-3-8-27-10-12-33-13-11-27/h4-7,14-15,23,29H,3,8-13H2,1-2H3 |
InChI Key |
XGGXKYDSLAUWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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